molecular formula C34H31NO6 B12021851 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 487020-78-0

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12021851
CAS No.: 487020-78-0
M. Wt: 549.6 g/mol
InChI Key: DWJDUUBPIUACRA-NHQGMKOOSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a substituted pyrrolone core with diverse aryl and alkyl substituents. Key structural features include:

  • Aroyl group: 4-(Benzyloxy)-2-methylbenzoyl at position 2.
  • N-substituent: 2-Methoxyethyl group at position 1.
  • Aryl groups: 3-Phenoxyphenyl at position 5 and a hydroxyl group at position 3 .

Properties

CAS No.

487020-78-0

Molecular Formula

C34H31NO6

Molecular Weight

549.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H31NO6/c1-23-20-27(40-22-24-10-5-3-6-11-24)16-17-29(23)32(36)30-31(35(18-19-39-2)34(38)33(30)37)25-12-9-15-28(21-25)41-26-13-7-4-8-14-26/h3-17,20-21,31,36H,18-19,22H2,1-2H3/b32-30+

InChI Key

DWJDUUBPIUACRA-NHQGMKOOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

Biological Activity

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolone core structure, characterized by various functional groups including:

  • Benzyloxy group
  • Hydroxyl group
  • Methoxyethyl side chain
  • Phenoxyphenyl moiety

These structural components contribute to its reactivity and biological activity, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that compounds structurally related to this pyrrolone derivative may exhibit significant enzyme inhibitory activities. For instance, similar compounds have shown potent inhibition of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's Disease (PD) . The specific mechanism involves competitive and reversible inhibition, as demonstrated in studies where derivatives exhibited IC50 values indicating their potency against MAO-B.

Antioxidant Properties

The compound's hydroxyl groups suggest potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Preliminary findings indicate that compounds with similar structures can exhibit significant antioxidant activity, enhancing their therapeutic potential .

Neuroprotective Effects

Neuroprotective effects have also been observed in related compounds, showcasing their ability to protect neuronal cells from damage. For example, derivatives have demonstrated the ability to reduce inflammation and oxidative stress in neuronal models, indicating a promising avenue for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthetic Routes

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzyloxy intermediate.
  • Coupling with appropriate amines or phenols.
  • Cyclization to form the pyrrolone structure.

These steps are crucial for obtaining high yields and purity of the final product .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for various non-covalent interactions (e.g., hydrogen bonding), which can modulate the activity of target proteins. For example, inhibition of MAO-B could lead to increased levels of neurotransmitters like dopamine, beneficial in treating PD .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this pyrrolone derivative:

StudyFindings
Study 1Demonstrated potent MAO-B inhibition with IC50 values lower than existing treatments .
Study 2Reported significant antioxidant activity, suggesting potential protective effects against oxidative stress .
Study 3Showed neuroprotective effects in cellular models, indicating therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) generally reduce yields due to steric hindrance or electronic deactivation (e.g., compound 25: 9% yield) .
  • Hydrophilic N-substituents (e.g., 2-hydroxypropyl vs. 2-methoxyethyl) may influence solubility but require optimized purification steps .
  • The target compound’s 3-phenoxyphenyl group introduces steric bulk compared to smaller substituents like phenyl or halogenated aryl groups.

Structural and Electronic Effects

Aroyl Group Modifications
  • 4-Methylbenzoyl (compounds 23, 25, 30): Enhances lipophilicity and may improve membrane permeability .
Aryl Group Diversity at Position 5
  • 3-Phenoxyphenyl (target compound): The ether linkage provides conformational flexibility, whereas 3-trifluoromethylphenyl (compound 25) offers strong electron-withdrawing effects .

Physicochemical Properties

Table 2: Melting Points and Molecular Weights
Compound ID/Ref. Molecular Weight Melting Point (°C) Physical State
Target Compound ~550* N/A N/A
23 436.16 246–248 White powder
4ce-a ~400* 68.8–71.1 Yellowish amorphous
30 420.09 245–247 White powder

*Estimated based on structural similarity.
Trends :

  • Higher molecular weight correlates with elevated melting points (e.g., compound 23 vs. 4ce-a) .
  • Amorphous solids (e.g., 4ce-a) have lower melting points compared to crystalline powders .

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